N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide
Description
N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tetrahydroisoquinoline moiety, which is a structural motif found in various natural products and therapeutic agents
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-17-8-6-15(7-9-17)18(22)20-11-10-14-4-2-3-5-16(14)12-20/h2-9H,10-12H2,1H3,(H,19,21) |
InChI Key |
YHDREMPHWUNFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of Tetrahydroisoquinoline: The starting material, isoquinoline, is reduced using reagents such as tin and hydrochloric acid or sodium and ethanol to yield 1,2,3,4-tetrahydroisoquinoline.
Acylation Reaction: The tetrahydroisoquinoline is then acylated with 4-(acetylamino)benzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced under specific conditions to yield different tetrahydroisoquinoline derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with additional phenyl substitution.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A compound with methoxy groups enhancing its biological activity.
Uniqueness
N-[4-(1,2,3,4-T
Biological Activity
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features an isoquinoline core, which is known for various pharmacological activities. The presence of the carbonyl group and the acetamide moiety enhances its interaction with biological targets.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of isoquinoline derivatives, including this compound. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases like Alzheimer's.
Key Findings:
- Inhibition of AChE: Compounds similar to this compound showed IC50 values as low as 0.28 µM for human AChE, indicating strong inhibitory activity .
- Blood-Brain Barrier Penetration: The ability to cross the blood-brain barrier (BBB) is crucial for neurotherapeutics. Studies have shown that certain isoquinoline derivatives can penetrate the BBB effectively .
2. Antimicrobial Activity
Isoquinoline derivatives have also been evaluated for their antimicrobial properties. This compound exhibits potential against various bacterial strains.
Antimicrobial Efficacy:
- Minimum Inhibitory Concentration (MIC): Compounds in this class have demonstrated MIC values ranging from 1 × 10^-6 to 1 × 10^-5 mg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Case Study 1: Neuroprotective Screening
A study evaluated a series of isoquinoline derivatives for their neuroprotective effects using in vitro models. This compound was among those tested, showing significant inhibition of AChE and low cytotoxicity in neuronal cell lines at concentrations below 12.5 µM .
Case Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial properties of isoquinoline derivatives against clinical isolates. The compound exhibited notable activity with inhibition zones comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Summary of Biological Activities
| Activity Type | Mechanism | IC50 / MIC Values |
|---|---|---|
| Neuroprotection | AChE Inhibition | IC50 = 0.28 µM (hAChE) |
| Antimicrobial | Bacterial Growth Inhibition | MIC = 1 × 10^-5 mg/mL (K. pneumoniae) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
